3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The compound is a derivative of amino acids, which are fundamental building blocks of proteins and peptides . Therefore, it may interact with various biological targets depending on its specific structure and functional groups.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the compound to undergo various reactions without unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group .
Biochemical Pathways
The compound, being a derivative of amino acids, may participate in peptide synthesis . In a study, Boc-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Pharmacokinetics
For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
The result of the compound’s action largely depends on its specific application. In the context of peptide synthesis, the compound can contribute to the formation of dipeptides . The Boc group’s removal under acidic conditions would reveal the original amine group, allowing further reactions to occur .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s removal is facilitated by acidic conditions . Additionally, the compound’s solubility varies depending on the solvent used, which can impact its reactivity . The compound’s stability and reactivity can also be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient and controlled introduction of the Boc group into various organic compounds . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in similar applications.
tert-Butoxycarbonyl derivatives of amino acids: These derivatives are synthesized using di-tert-butyl pyrocarbonate and have similar protective properties.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMDVSCEXNFGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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